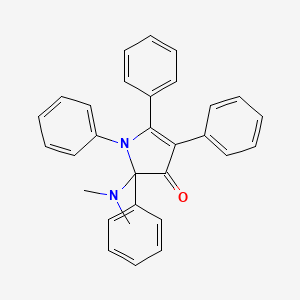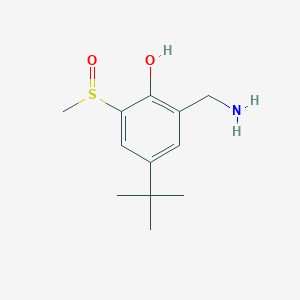
2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is notable for its unique structure, which includes an aminomethyl group, a tert-butyl group, and a methanesulfinyl group attached to the phenol ring. These functional groups confer specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with a halogenated phenol, the aminomethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine. The tert-butyl group can be introduced via Friedel-Crafts alkylation, and the methanesulfinyl group can be added through oxidation of a thioether precursor.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Halogenation of phenol to introduce a leaving group.
- Nucleophilic substitution to introduce the aminomethyl group.
- Friedel-Crafts alkylation to add the tert-butyl group.
- Oxidation of a thioether to introduce the methanesulfinyl group.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The methanesulfinyl group can be reduced back to a thioether.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the methanesulfinyl group to a sulfone.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the methanesulfinyl group to a thioether.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions involving the aminomethyl group.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding thioether.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methanesulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
4-tert-Butylphenol: A phenol derivative with a tert-butyl group.
2-Aminomethylphenol: A phenol derivative with an aminomethyl group.
4-Methanesulfinylphenol: A phenol derivative with a methanesulfinyl group.
Uniqueness
2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity
Propiedades
Número CAS |
88041-44-5 |
|---|---|
Fórmula molecular |
C12H19NO2S |
Peso molecular |
241.35 g/mol |
Nombre IUPAC |
2-(aminomethyl)-4-tert-butyl-6-methylsulfinylphenol |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)9-5-8(7-13)11(14)10(6-9)16(4)15/h5-6,14H,7,13H2,1-4H3 |
Clave InChI |
NCSSEYPESIEJQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)S(=O)C)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)



![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)

![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
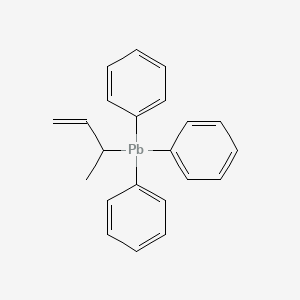
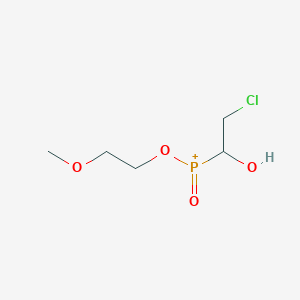
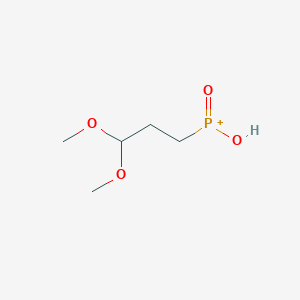
![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
